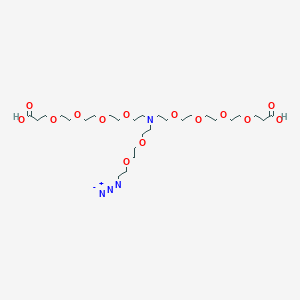
N-(Azido-PEG2)-N-bis(PEG4-Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is particularly useful in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG chains.
Industrial Production Methods
Industrial production of N-(Azido-PEG2)-N-bis(PEG4-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the compound
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG2)-N-bis(PEG4-Acid) primarily undergoes:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are common reactions
Amide Bond Formation: The carboxylic acid groups can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used for strain-promoted reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are common coupling agents
Major Products Formed
Scientific Research Applications
N-(Azido-PEG2)-N-bis(PEG4-Acid) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance solubility and reduce immunogenicity.
Industry: Applied in the development of advanced materials and surface modifications .
Mechanism of Action
The mechanism of action of N-(Azido-PEG2)-N-bis(PEG4-Acid) involves:
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG4-acid: Contains a Boc-protected amine group instead of a carboxylic acid
Azido-PEG4-acid: Similar structure but with different PEG chain lengths.
Uniqueness
N-(Azido-PEG2)-N-bis(PEG4-Acid) is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C28H54N4O14 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36) |
InChI Key |
HRPHTAKHWRWUIC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


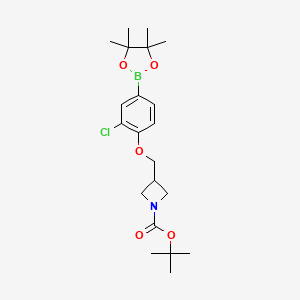
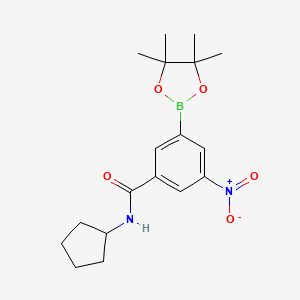

![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)

![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
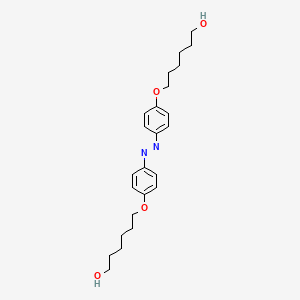


![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
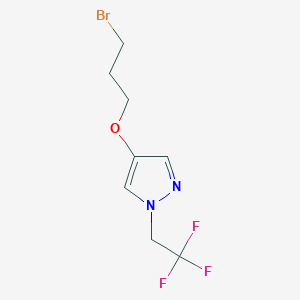
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
